3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
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Overview
Description
3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is a complex organic compound that features a chlorophenyl group, a furan ring, and a hydroxyethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea typically involves multiple steps. One common approach starts with the preparation of the furan derivative, followed by the introduction of the chlorophenyl group and the hydroxyethyl urea moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Substitution: The hydroxyethyl urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the chlorophenyl group can produce 2-chlorocyclohexyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. The hydroxyethyl urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea: shares similarities with other furan derivatives and chlorophenyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl urea moiety distinguishes it from other similar compounds, potentially enhancing its solubility and reactivity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-4-1-2-5-16(15)22-19(24)21-12-17(23)13-7-9-14(10-8-13)18-6-3-11-25-18/h1-11,17,23H,12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAZIXQPTBLPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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